1,4-Dibromo-2,5-ditert-butylbenzene chemical properties and structure
1,4-Dibromo-2,5-ditert-butylbenzene chemical properties and structure
An In-depth Technical Guide to 1,4-Dibromo-2,5-di-tert-butylbenzene: Structure, Properties, and Synthetic Utility
Introduction
1,4-Dibromo-2,5-di-tert-butylbenzene is a sterically hindered aromatic halide that serves as a versatile building block in organic and materials chemistry. Its unique substitution pattern, featuring two bulky tert-butyl groups flanking two reactive bromine atoms on a benzene ring, imparts specific properties related to solubility, reactivity, and the morphology of resulting materials. This guide provides a comprehensive overview of its chemical and structural properties, detailed synthesis protocols, and its applications for researchers in organic synthesis, polymer chemistry, and drug development.
Molecular Structure and Core Chemical Properties
The fundamental characteristics of 1,4-Dibromo-2,5-di-tert-butylbenzene are rooted in its molecular architecture. The benzene core is substituted at the 1 and 4 positions with bromine atoms and at the 2 and 5 positions with tert-butyl groups.[1] This symmetrical substitution pattern results in a nonpolar molecule with significant steric crowding around the C-Br bonds.
The presence of the bulky tert-butyl groups is the most defining structural feature. These groups enhance the solubility of the molecule and its derivatives in common organic solvents. Furthermore, they sterically shield the bromine atoms and the adjacent positions on the aromatic ring, influencing the regioselectivity of subsequent chemical transformations.[1]
Below is a summary of its core chemical properties:
| Property | Value | Reference |
| IUPAC Name | 1,4-Dibromo-2,5-di-tert-butylbenzene | [2] |
| CAS Number | 22875-47-4 | [2] |
| Molecular Formula | C₁₄H₂₀Br₂ | [1][2] |
| Molecular Weight | 348.12 g/mol | [1][2] |
| SMILES | CC(C)(C)C1=CC(Br)=C(C=C1Br)C(C)(C)C | [2] |
| InChIKey | QRONMIVHPIBNGK-UHFFFAOYSA-N | [2] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Substituents Br1 [pos="0,2!", label="Br", fontcolor="#EA4335"]; tBu1 [pos="-1.74,1!", label="C(CH₃)₃", fontcolor="#4285F4"]; Br2 [pos="0,-2!", label="Br", fontcolor="#EA4335"]; tBu2 [pos="1.74,-1!", label="C(CH₃)₃", fontcolor="#4285F4"];
C1 -- Br1; C2 -- tBu1; C4 -- Br2; C5 -- tBu2;
// Aromatic hydrogens H1 [pos="-1.74,-1!", label="H"]; H2 [pos="1.74,1!", label="H"]; C3 -- H1; C6 -- H2; }
Caption: Molecular structure of 1,4-Dibromo-2,5-di-tert-butylbenzene.
Synthesis Protocol: Electrophilic Aromatic Bromination
The most direct and common synthesis of 1,4-Dibromo-2,5-di-tert-butylbenzene is via the electrophilic bromination of its precursor, 1,4-di-tert-butylbenzene.[1] The tert-butyl groups are ortho, para-directing activators. However, due to the immense steric hindrance at the positions ortho to the tert-butyl groups, bromination occurs exclusively at the available meta positions (positions 2 and 5 relative to a given tert-butyl group).
Causality of Experimental Design
-
Starting Material: 1,4-di-tert-butylbenzene is chosen as the substrate because its C-H bonds are readily substituted via electrophilic attack, and the directing effects of the alkyl groups guide the incoming electrophile to the desired positions.
-
Reagent and Catalyst: Molecular bromine (Br₂) is the source of the electrophile. A Lewis acid catalyst, such as iron powder (Fe) or anhydrous iron(III) bromide (FeBr₃), is essential. The catalyst polarizes the Br-Br bond, generating a potent electrophilic "Br⁺" species, which is necessary to overcome the activation energy of aromatic substitution.
-
Solvent: An inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is used to dissolve the reactants and facilitate the reaction without participating in it.[1]
-
Workup: The workup procedure is designed to quench the reaction, neutralize acidic byproducts, and remove unreacted bromine. An aqueous solution of sodium thiosulfate is used to reduce excess Br₂ to bromide ions (Br⁻). Sodium bicarbonate solution neutralizes the hydrobromic acid (HBr) generated during the reaction.
Step-by-Step Experimental Protocol
Materials:
-
1,4-di-tert-butylbenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) (or other suitable inert solvent)
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or ethanol for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,4-di-tert-butylbenzene in CCl₄. Add a catalytic amount of iron powder.
-
Bromine Addition: Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in CCl₄ to the flask via the dropping funnel at room temperature. The reaction is exothermic, and a gentle reflux may be observed. The evolution of HBr gas indicates the reaction is proceeding.
-
Reaction Monitoring: Stir the mixture at room temperature until the red-brown color of bromine disappears. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 10% sodium thiosulfate solution to quench any unreacted bromine.
-
Neutralization and Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from hot hexane or ethanol to yield pure 1,4-Dibromo-2,5-di-tert-butylbenzene as a crystalline solid.
Caption: Workflow for the synthesis and purification of 1,4-Dibromo-2,5-di-tert-butylbenzene.
Spectroscopic Characterization (Predicted)
While extensive experimental spectra for this specific isomer are not widely available in public domains, its structure allows for a reliable prediction of its key spectroscopic features.[1]
-
¹H NMR: Due to the molecule's C₂h symmetry, only two signals are expected:
-
A singlet for the 18 equivalent protons of the two tert-butyl groups, likely appearing around δ 1.3-1.5 ppm.
-
A singlet for the two equivalent aromatic protons, expected further downfield, likely in the range of δ 7.4-7.6 ppm.
-
-
¹³C NMR: Four distinct signals are predicted:
-
Two signals for the tert-butyl groups: one for the quaternary carbon and one for the methyl carbons.
-
Two signals for the aromatic ring: one for the bromine-substituted carbons (C-Br) and one for the tert-butyl-substituted carbons (C-tBu). The carbon attached to hydrogen is often difficult to observe due to low intensity.
-
-
Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would appear as a triplet of peaks at m/z 346, 348, and 350, with an intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A significant fragment would be the loss of a methyl group ([M-15]⁺).
Reactivity and Applications in Synthesis
The true value of 1,4-Dibromo-2,5-di-tert-butylbenzene lies in its utility as a synthetic intermediate. The two bromine atoms serve as functional handles for forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The steric hindrance provided by the tert-butyl groups can prevent unwanted side reactions and influence the final conformation of the product.[1]
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is a primary method for extending the conjugated system.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, a key step in the synthesis of organic electronic materials and molecular wires.
-
Buchwald-Hartwig Amination: Reaction with amines to form sterically hindered aniline derivatives, which can be precursors for pharmaceuticals or organic light-emitting diode (OLED) materials.
Materials Science Applications
Sterically hindered aromatic compounds are crucial building blocks for functional organic materials.[1] The tert-butyl groups prevent π-stacking and aggregation in the solid state, which can improve the performance of organic electronic devices.[1]
-
Conjugated Polymers: It can be used as a monomer for synthesizing derivatives of poly(p-phenylene vinylene) (PPV) and other conjugated polymers.[3][4][5] These materials are investigated for use in OLEDs, organic field-effect transistors (OFETs), and photovoltaic devices.[6]
-
Ligand Design: The dibromo functionality allows for its conversion into bidentate ligands, such as diphosphines. The steric bulk of the tert-butyl groups can create a specific coordination environment around a metal center, tuning the activity and selectivity of catalysts.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
1,4-Dibromo-2,5-di-tert-butylbenzene is a strategically important synthetic intermediate whose value is derived from its unique combination of reactive handles (bromine atoms) and sterically demanding substituents (tert-butyl groups). This structure allows for controlled chemical modifications and the synthesis of materials with tailored properties. While detailed experimental data is not widely published, its synthesis is straightforward, and its potential applications in organic synthesis, materials science, and coordination chemistry are significant, making it a compound of high interest for further research and development.[1]
References
-
Benchchem. An In-depth Technical Guide to the Aromatic Compound C14H20Br2: 1,4-Dibromo-2,5-di-tert-butylbenzene.
-
Matrix Fine Chemicals. 1,4-DIBROMO-2,5-DI-TERT-BUTYLBENZENE | CAS 22875-47-4.
-
Al-Muallem, H. A., et al. (2024). From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. Reactive and Functional Polymers.
-
ResearchGate. Synthesis of poly(p-phenylene vinylene) and derivatives via a new precursor route, the dithiocarbamate route.
-
Wang, L., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Journal of Polymer Research.
-
Lee, T., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4). Journal of Applied Polymer Science.
-
Wikipedia. Poly(p-phenylene vinylene).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-DIBROMO-2,5-DI-TERT-BUTYLBENZENE | CAS 22875-47-4 [matrix-fine-chemicals.com]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 6. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
